REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:5][C:4]2([CH2:10][CH2:9][N:8](C(OCC3C=CC=CC=3)=O)[CH2:7][CH2:6]2)[CH2:3]1.[BrH:21].[CH2:22]([O:24]CC)[CH3:23]>C(O)(=O)C>[BrH:21].[C:22]([O:1][CH:2]1[CH2:3][C:4]2([CH2:6][CH2:7][NH:8][CH2:9][CH2:10]2)[CH2:5]1)(=[O:24])[CH3:23] |f:4.5|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
OC1CC2(C1)CCN(CC2)C(=O)OCC2=CC=CC=C2
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hr at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the medium is stirred for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered on a fritted filter
|
Type
|
WASH
|
Details
|
copiously rinsed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
After drying overnight under vacuum at 80° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.C(C)(=O)OC1CC2(C1)CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |